A Technical Guide to the Application of rac-12-Oxophytodienoic Acid-d5 for Phytohormone Quantification and Pathway Elucidation in Plant Biology
Abstract 12-oxophytodienoic acid (OPDA) is a pivotal lipid-derived signaling molecule in plants, acting both as the primary precursor to the well-known phytohormone jasmonic acid (JA) and as a potent signaling molecule i...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
12-oxophytodienoic acid (OPDA) is a pivotal lipid-derived signaling molecule in plants, acting both as the primary precursor to the well-known phytohormone jasmonic acid (JA) and as a potent signaling molecule in its own right.[1][2] It orchestrates a unique subset of defense and developmental responses, often independently of the canonical JA pathway.[3][4] Elucidating these functions requires precise and accurate quantification of its endogenous levels, a significant analytical challenge due to its low abundance and complex plant matrix. This technical guide details the critical role of rac-12-oxophytodienoic acid-d5 as a stable isotope-labeled internal standard, which enables the "gold standard" of absolute quantification via isotope dilution mass spectrometry. We will explore the biological context of OPDA signaling, the analytical principles justifying the use of its deuterated analog, and provide a detailed experimental workflow for its application, empowering researchers to achieve robust and reliable data in plant biology and stress physiology studies.
Part 1: The Central Role of 12-Oxophytodienoic Acid (OPDA) in Plant Physiology
Biosynthesis of OPDA within the Octadecanoid Pathway
OPDA is a cyclopentenone synthesized from α-linolenic acid (ALA), a fatty acid released from chloroplast membranes. The biosynthesis is a multi-step enzymatic process localized within the chloroplast.[5][6] It begins with the oxygenation of ALA by a 13-lipoxygenase (13-LOX), followed by the sequential action of allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form the stable cis-(+)-OPDA isomer.[7][8]
Caption: The Jasmonate Biosynthesis Pathway, from chloroplast to peroxisome.
This initial synthesis in the chloroplast is a critical regulatory point. From here, OPDA can be transported to the peroxisome for further conversion or can act directly as a signaling molecule.[7]
OPDA's Dual Function: Precursor and Independent Signal
For decades, OPDA was viewed primarily as an intermediate metabolite. It is transported into the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) and undergoes three cycles of β-oxidation to produce jasmonic acid (JA).[5][8] JA is then conjugated, typically to isoleucine (JA-Ile), to become the bioactive hormone that binds the COI1 receptor, leading to the degradation of JAZ repressor proteins and the activation of JA-responsive genes.[6]
However, extensive research using mutants like opr3, which accumulate OPDA but are deficient in JA, has revealed that OPDA itself is a potent signaling molecule.[1][9] It regulates a distinct set of genes that are not responsive to JA, a pathway often referred to as COI1-independent.[4][10] This dual functionality allows plants to mount a more nuanced and layered response to environmental stimuli.
OPDA-specific signaling is crucial for:
Plant Defense: It can induce resistance to certain insects and pathogens, sometimes in a manner distinct from JA-mediated defenses.[1][9][11] For example, OPDA accumulation enhances callose deposition in phloem to heighten resistance against aphids.[9][11]
Abiotic Stress Tolerance: OPDA plays a role in responses to wounding, heat stress, and drought.[1][12]
Developmental Processes: It is a key regulator of seed dormancy and germination, often acting antagonistically to gibberellins and in concert with abscisic acid (ABA).[13][14]
OPDA-Specific Signaling: A Chloroplast-Initiated Retrograde Pathway
Unlike the nuclear-localized JA-Ile receptor, a primary receptor for OPDA, Cyclophilin 20-3 (CYP20-3), resides in the chloroplast stroma.[15] The binding of OPDA to CYP20-3 initiates a retrograde signaling cascade that communicates stress signals from the chloroplast to the nucleus. This interaction can alter the cellular redox state, which in turn activates specific transcription factors in the nucleus to regulate gene expression.[15] This highlights a sophisticated mechanism where the site of OPDA synthesis is also a hub for initiating its unique signaling activities.
The Definitive Guide to rac 12-Oxophytodienoic Acid-d5: Structural Dynamics and LC-MS/MS Quantification
As a Senior Application Scientist, I approach oxylipin quantification not merely as a procedural task, but as a delicate system of chemical balances. The accurate measurement of plant signaling molecules requires interna...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach oxylipin quantification not merely as a procedural task, but as a delicate system of chemical balances. The accurate measurement of plant signaling molecules requires internal standards that behave identically to endogenous analytes while resisting the chaotic matrix effects of plant tissue extracts.
This whitepaper provides an in-depth technical analysis of rac 12-oxophytodienoic acid-d5 (rac 12-OPDA-d5) . We will explore its structural engineering, its biological context within the octadecanoid pathway, and a field-proven, self-validating protocol for its use in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Architecture & Physicochemical Properties
12-Oxophytodienoic acid (12-OPDA) is a highly reactive cyclopentenone oxylipin. When engineering an internal standard for its quantification, two critical design choices must be made: stereochemistry and isotopic placement[1].
The Causality of the "Racemic" (rac) Designation
Endogenous 12-OPDA is synthesized predominantly as the (9S,13S) isomer. However, the upper side chain attached at C-13 is highly prone to epimerization during tissue extraction and storage, frequently converting to the 13-epi form (9S,13R)[2]. If a strictly enantiopure internal standard were used, it would fail to accurately track the chromatographic spread of these artifactual epimers. By utilizing rac 12-OPDA-d5 , the internal standard perfectly mimics the chromatographic behavior and ionization efficiency of the entire isomeric pool, ensuring accurate peak integration.
Strategic Deuterium Placement
The five deuterium atoms in rac 12-OPDA-d5 are strategically localized on the terminal pentenyl moiety (e.g., 4,4,5,5,5-d5)[1]. This distal placement is a deliberate defense mechanism. If isotopic labels were positioned on the α-carbons adjacent to the cyclopentenone carbonyl, they would be highly susceptible to base- or acid-catalyzed keto-enol tautomerization. In protic solvents (like methanol/water extraction buffers), this would lead to rapid deuterium-to-hydrogen (D-H) back-exchange, catastrophically compromising the quantitative integrity of the standard.
Table 1: Physicochemical Properties of rac 12-OPDA-d5
Biological Context: The Octadecanoid Pathway & OPDAylation
To quantify a molecule, one must understand its origin and fate. 12-OPDA is synthesized in the chloroplast from α-linolenic acid via the sequential action of 13-lipoxygenase (13-LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC)[3].
Historically, 12-OPDA was viewed merely as a transient intermediate that travels to the peroxisome, where it is reduced by OPDA reductase (OPR3) and undergoes β-oxidation to form Jasmonic Acid (JA)[3]. However, 12-OPDA is now recognized as a potent, independent signaling molecule. Its α,β-unsaturated carbonyl structure acts as a reactive Michael acceptor. It readily forms covalent adducts with thiol-containing molecules (such as glutathione or cysteine residues on target proteins) in a process termed OPDAylation [4]. This electrophilic reactivity triggers COI1-independent defense responses and electrophilic stress signaling[3].
Biosynthetic pathway of 12-OPDA and its dual role in JA synthesis and direct signaling.
Analytical Methodology: Isotope Dilution LC-MS/MS
Plant tissue is a notoriously complex matrix, rich in pigments, secondary metabolites, and lipids that cause severe ion suppression during electrospray ionization (ESI). Isotope dilution mass spectrometry using rac 12-OPDA-d5 creates a self-validating system : because the internal standard experiences the exact same extraction losses and ion suppression as the endogenous 12-OPDA, the ratio of their signals remains absolute[5].
Step-by-step isotope dilution LC-MS/MS workflow using rac 12-OPDA-d5.
Step-by-Step Extraction Protocol
Causality is embedded in every step of this workflow to prevent artifactual data generation.
Cryogenic Quenching & Homogenization:
Action: Flash-freeze 50–100 mg of fresh plant tissue in liquid nitrogen immediately upon harvest. Homogenize into a fine powder using a cryogenic bead beater[5].
Causality: Plant wounding inherently activates 13-LOX enzymes. If the tissue thaws before denaturation, artifactual 12-OPDA will be synthesized ex vivo, falsely inflating biological data.
Internal Standard Spiking:
Action: Add 10 µL of a 1 µM rac 12-OPDA-d5 working solution (in ethanol) directly to the frozen powder.
Causality: Spiking before the addition of extraction solvents ensures the standard is integrated into the matrix, allowing it to account for 100% of subsequent physical and chemical losses.
Solvent Extraction:
Action: Add 1 mL of ice-cold Methanol:Water (80:20, v/v) containing 0.1% Formic Acid. Vortex for 10 minutes at 4°C, then centrifuge at 14,000 × g for 15 minutes.
Causality: The acidic environment maintains the carboxylic acid moiety of 12-OPDA in its protonated, lipophilic state, maximizing solubility in the organic phase.
Solid Phase Extraction (SPE) Cleanup:
Action: Pass the supernatant through a pre-conditioned Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB). Wash with 5% Methanol, and elute with 100% Methanol.
Causality: Removes highly polar matrix components (sugars, salts) that cause severe ion suppression in the MS source.
Evaporation and Reconstitution:
Action: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 100 µL of initial LC mobile phase.
Table 2: Recommended LC-MS/MS MRM Parameters
Analysis is performed in Negative Electrospray Ionization (ESI-) mode, monitoring the[M-H]⁻ precursor ions[5].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
12-OPDA
291.2
165.1
-22
Quantifier
12-OPDA
291.2
247.2
-18
Qualifier
rac 12-OPDA-d5
296.2
170.1
-22
Quantifier (Internal Std)
rac 12-OPDA-d5
296.2
252.2
-18
Qualifier (Internal Std)
Note: Exact collision energies and declustering potentials must be optimized per individual mass spectrometer.
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Precision Quantification of Plant Oxylipins via LC-MS/MS Utilizing rac 12-OPDA-d5
Biological Context & Assay Rationale
Plant oxylipins, including 12-oxo-phytodienoic acid (12-OPDA) and jasmonic acid (JA), are critical lipid-derived phytohormones that orchestrate developmental processes and coordinate immune responses against necrotrophic pathogens and abiotic stress[1][2]. The biosynthesis of these signaling molecules is initiated in the chloroplast, where α-linolenic acid is oxidized by lipoxygenase (LOX) and subsequently cyclized by allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form 12-OPDA[3][4]. 12-OPDA is then transported to the peroxisome, where it is reduced by OPDA reductase 3 (OPR3) and undergoes multiple cycles of β-oxidation to yield JA[4].
Quantifying these metabolites presents a significant analytical challenge due to their ultra-low basal concentrations, transient accumulation kinetics, and the complex, pigment-rich nature of plant matrices. Furthermore, oxylipins are highly susceptible to artifactual non-enzymatic oxidation and ex vivo enzymatic degradation[1]. To build a self-validating and robust assay, this protocol leverages ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) coupled with stable isotope dilution. Specifically, the integration of rac 12-OPDA-d5 as an internal standard is paramount. Because it shares the exact physicochemical properties of endogenous 12-OPDA, it perfectly accounts for matrix-induced ion suppression and variable extraction recoveries[5][6].
Biosynthesis pathway of plant oxylipins from α-linolenic acid to Jasmonyl-isoleucine (JA-Ile).
Mechanistic Principles of the Experimental Design
A protocol is only as reliable as its sample preparation. The following causal principles dictate the workflow:
Metabolic Quenching: Plant tissues contain robust lipases and lipoxygenases. Immediate freezing in liquid nitrogen (LN2) halts all enzymatic activity, preventing the artifactual release of free fatty acids and their subsequent oxidation into oxylipins[1].
Early Internal Standard Integration: rac 12-OPDA-d5 must be spiked directly into the initial monophasic extraction solvent. This ensures that any physical loss or chemical degradation of the analyte during homogenization, phase partitioning, or solid-phase extraction (SPE) is proportionally mirrored by the internal standard, allowing for absolute quantification[5].
Orthogonal Purification (SPE): Crude plant extracts contain high levels of chlorophyll and complex lipids that rapidly degrade LC column performance and cause severe ion suppression in the MS source. Utilizing a mixed-mode anion exchange (e.g., Oasis MAX) or reversed-phase polymeric SPE cartridge selectively retains the acidic oxylipins while washing away neutral interferences[2][7].
End-to-end experimental workflow for the quantification of plant oxylipins.
Materials and Reagents
Biological Material: Arabidopsis thaliana, Glycine max (soybean), or other relevant plant tissues.
Consumables: Oasis MAX SPE cartridges (3 cc, 30 µm)[2], Precellys homogenizer tubes with ceramic beads.
Step-by-Step Experimental Protocol
Tissue Harvesting and Homogenization
Rapidly harvest 50–100 mg of fresh plant tissue and immediately submerge in liquid nitrogen to quench metabolism[1].
Transfer the frozen tissue to a pre-chilled homogenization tube containing ceramic beads.
Pulverize the tissue using a bead beater (e.g., 6000 rpm for 2 x 30 seconds) while strictly maintaining cryogenic temperatures.
Solvent Extraction & Internal Standard Spiking
Add 1.0 mL of cold extraction buffer (Isopropanol:H₂O:HCl, 2:1:0.002, v/v/v) supplemented with 0.01% BHT to the pulverized tissue[8].
Critical Step: Immediately spike the homogenate with 50 µL of an internal standard mix containing rac 12-OPDA-d5 (e.g., 1 µM stock, yielding 50 pmol) and JA-d5[5][6].
Vortex vigorously for 5 minutes at 4°C.
Add 1.0 mL of Dichloromethane (DCM) to induce phase separation. Vortex for 1 minute.
Centrifuge at 12,000 x g for 10 minutes at 4°C. The lower organic phase contains the extracted oxylipins.
Carefully transfer the lower organic phase to a new glass vial and evaporate to dryness under a gentle stream of nitrogen gas[1].
Solid Phase Extraction (SPE) Clean-up
Reconstitute the dried extract in 1.0 mL of 25% aqueous acetonitrile[2].
Conditioning: Mount an Oasis MAX SPE column on a vacuum manifold. Condition with 3 mL of 100% Acetonitrile, followed by 3 mL of 25% aqueous acetonitrile[2].
Loading: Apply the 1.0 mL reconstituted sample to the cartridge. Allow it to pass through at a dropwise rate (approx. 1 mL/min).
Washing: Wash the cartridge with 3 mL of 25% aqueous acetonitrile to elute highly polar interferences and neutral lipids[2].
Elution: Elute the acidic oxylipins with 2.0 mL of Methanol containing 2% Formic Acid.
Evaporate the eluate to dryness under nitrogen gas and reconstitute in 100 µL of Mobile Phase A (Water + 0.1% FA) for LC-MS/MS analysis.
LC-MS/MS Instrumentation & Parameters
Chromatography: Perform separation on an Acquity UHPLC-BEH C18 column (1.7 µm, 2.1 x 100 mm) maintained at 30°C[2].
Mobile Phases: (A) Water with 0.1% FA; (B) Acetonitrile with 0.1% FA.
Gradient: Flow rate of 0.3 mL/min. 0–2 min: 15% B; 2–10 min: linear gradient to 65% B; 10–12 min: ramp to 95% B; 12–14 min: hold at 95% B; 14–14.1 min: return to 15% B; 14.1–18 min: column equilibration[2].
Mass Spectrometry: Operate a Triple Quadrupole Mass Spectrometer in negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM)[3][4].
Quantitative Data & MRM Parameters
To ensure absolute quantification, the mass spectrometer must be tuned to monitor specific precursor-to-product ion transitions. The transition for 12-OPDA involves the loss of a characteristic fragment, yielding the m/z 165 product ion, while rac 12-OPDA-d5 yields the m/z 170 product ion[4][9].
Analyte
Precursor Ion [M-H]⁻ (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (V)
12-OPDA
291.2
165.1
50
-24
rac 12-OPDA-d5
296.2
170.1
50
-24
Jasmonic Acid (JA)
209.1
59.0
50
-22
JA-d5
214.1
59.0
50
-22
JA-Ile
322.2
130.1
50
-26
Expert Insights & Troubleshooting
Non-Enzymatic Oxidation: If unusually high levels of oxylipins are detected in control (unstressed) plants, suspect autoxidation during sample prep. Ensure BHT is fresh and samples are processed strictly on ice or under inert gas[1][8].
Poor Peak Shape/Tailing: 12-OPDA can interact with active sites on the LC system or column[9]. Ensure the use of high-quality, fully end-capped C18 columns. If tailing persists, verify the pH of the mobile phase is sufficiently low (pH < 3) to keep the carboxylic acid moiety protonated.
Isotope Scrambling/Loss: When using deuterated standards like rac 12-OPDA-d5, avoid highly basic extraction conditions which can catalyze hydrogen-deuterium exchange at the α-carbon, leading to inaccurate quantification.
References
Lifeasible.
Benchchem.(9S,13R)-12-Oxo phytodienoic acid-d5.
Frontiers in Plant Science.
ResearchGate.Examples of the most commonly used types of solid-phase extraction (SPE) phases for oxylipin extraction.
Journal of Agricultural and Food Chemistry (ACS).Characterization of the Oxylipin Pattern and Other Fatty Acid Oxidation Products in Freshly Pressed and Stored Plant Oils.
PLOS One.The Recently Identified Isoleucine Conjugate of cis-12-Oxo-Phytodienoic Acid Is Partially Active in cis-12-Oxo-Phytodienoic Acid-Specific Gene Expression of Arabidopsis thaliana.
PMC (National Institutes of Health).
Benchchem.
Journal of Agricultural and Food Chemistry (ACS).12-OPDA Reductase and OPC-8:0 CoA Ligase Mediate Jasmonic Acid Synthesis in Lasiodiplodia iranensis.
optimizing collision energy for rac 12-oxophytodienoic acid-d5 mass spectrometry
Welcome to the Technical Support Center for targeted lipidomics and phytohormone analysis. This guide is designed for researchers and drug development professionals tasked with optimizing Multiple Reaction Monitoring (MR...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for targeted lipidomics and phytohormone analysis. This guide is designed for researchers and drug development professionals tasked with optimizing Multiple Reaction Monitoring (MRM) methods for rac 12-oxophytodienoic acid-d5 (OPDA-d5).
Core Principles: The Causality of OPDA-d5 Fragmentation
rac 12-oxophytodienoic acid-d5 (OPDA-d5) serves as a stable isotope-labeled internal standard for quantifying endogenous 12-OPDA, a critical signaling intermediate in the jasmonate biosynthetic pathway[1]. Accurate quantification requires a self-validating mass spectrometry method grounded in the molecule's specific physicochemical properties.
Ionization Strategy: OPDA-d5 features a terminal carboxylic acid group. In basic or slightly acidic mobile phases, this moiety readily deprotonates, making Electrospray Ionization in Negative Mode (ESI-) the most efficient ionization strategy[2]. This yields a robust precursor ion at m/z 296.2 ([M-H]-)[3].
Fragmentation Mechanism: The selection of product ions is not arbitrary; it is driven by predictable gas-phase chemistry. During Collision-Induced Dissociation (CID), the [M-H]- anion undergoes Charge Migration Fragmentation (CMF)[2]. This process involves a charge-driven hydride transfer and specific bond cleavage between C-7 and C-8 of the carboxyl side chain[2]. This results in the neutral loss of a C7H10O2 fragment, generating a highly stable cyclopentenone enolate product ion at m/z 170.1 for OPDA-d5 (analogous to the m/z 165.1 fragment in unlabeled OPDA)[3],[2].
Caption: The octadecanoid pathway illustrating the biosynthesis of 12-OPDA and Jasmonic Acid.
Experimental Protocol: Step-by-Step CE Optimization
To establish a reliable MRM method, Collision Energy (CE) and Declustering Potential (DP) must be empirically optimized for your specific triple quadrupole (QqQ) instrument[4]. Follow this self-validating workflow to determine the optimal parameters.
Step 1: Standard Preparation
Dilute the high-purity OPDA-d5 standard to a working concentration of 1–5 µg/mL in a solvent mixture matching your initial LC mobile phase (e.g., 50:50 Methanol:Water with 0.05% acetic acid).
Step 2: Source Optimization and Precursor Isolation
Introduce the standard via direct infusion (syringe pump) at 5–10 µL/min. Operate the MS in Q1 scan mode (ESI-) to locate the [M-H]- precursor at m/z 296.2[3]. Ramp the Declustering Potential (DP) from -20V to -100V to maximize precursor intensity without causing in-source fragmentation.
Step 3: Collision Energy Ramping
Isolate m/z 296.2 in Q1. In Q2 (collision cell), introduce collision gas (e.g., Argon or Nitrogen). Perform a product ion scan (Q3) while sweeping the CE from -10V to -40V in 2V increments[5].
Step 4: MRM Method Finalization
Extract the ion chromatogram for the m/z 170.1 product ion[3]. Plot the signal-to-noise (S/N) ratio against the applied CE. Select the CE value that yields the maximum S/N ratio for the 296.2 → 170.1 transition.
Caption: Step-by-step experimental workflow for optimizing collision energy for OPDA-d5.
Quantitative Data Summary
The table below summarizes the target MRM transitions and typical optimized parameters for both endogenous OPDA and the OPDA-d5 internal standard[1],[3]. (Note: Exact DP and CE values are instrument-dependent and must be verified locally).
Compound
Precursor Ion [M-H]- (m/z)
Product Ion (m/z)
Typical DP (V)
Typical CE (V)
Neutral Loss
12-OPDA
291.2
165.1
-60 to -80
-22 to -26
C7H10O2 (126 Da)
OPDA-d5
296.2
170.1
-60 to -80
-22 to -26
C7H10O2 (126 Da)
Troubleshooting Guides & FAQs
Q1: Why is my m/z 170.1 product ion signal weak despite a strong m/z 296.2 precursor?A: This indicates an energy transfer failure in the collision cell. The fragmentation of the cyclopentenone ring requires specific energy thresholds[2]. If the CE is too low (e.g., > -15V), the precursor will not surpass the activation energy required for the C-7/C-8 bond cleavage. Conversely, if the CE is too high (e.g., < -35V), the primary m/z 170.1 product ion undergoes secondary fragmentation into smaller, non-specific hydrocarbon fragments, diminishing your target signal.
Q2: I am seeing isotopic interference between endogenous OPDA and OPDA-d5. How do I resolve this?A: True isotopic interference is rare here because OPDA-d5 has a +5 Da mass shift, which safely bypasses the natural M+2 or M+3 isotopic distribution of endogenous OPDA (m/z 291.2)[3]. If you observe cross-talk, verify two things:
Standard Purity: Ensure your standard is >99% deuterated. Lower purity standards may contain d0-d4 isotopologues.
D-to-H Exchange: Avoid protic solvents with extreme pH during extraction, which can catalyze deuterium-to-hydrogen exchange on the carbon backbone.
Q3: Can I use positive electrospray ionization (ESI+) for OPDA-d5?A: While possible via the [M+H]+ adduct, ESI negative mode ([M-H]-) is universally preferred for jasmonates and their precursors[2]. The carboxylic acid moiety of OPDA-d5 readily deprotonates, yielding a significantly higher ionization efficiency and a more stable, reproducible fragmentation pattern compared to the protonated adduct.
Q4: I observe a chromatographic retention time shift between endogenous OPDA and OPDA-d5. Is this a system error?A: No, this is a known physical phenomenon called the "deuterium isotope effect." Deuterium atoms are slightly less lipophilic than hydrogen atoms. In reversed-phase liquid chromatography (RPLC), this often causes heavily deuterated internal standards to elute slightly earlier than their unlabeled counterparts. Ensure your MRM detection window (dwell time scheduling) is wide enough to capture both peaks fully.
Q5: My peak shapes are tailing significantly during LC-MS/MS. How can I fix this?A: Peak tailing for carboxylic acids is typically a chromatographic issue, not a mass spectrometry issue. OPDA is hydrophobic and can interact with secondary silanol sites on the C18 column. To mitigate this, add a weak volatile acid (e.g., 0.01% - 0.05% acetic acid or formic acid) to your mobile phases[4]. This keeps the carboxyl group protonated during the chromatographic run, ensuring sharp peaks, while still allowing efficient deprotonation in the ESI source.
References
Multiomic Analysis Elucidates the Reasons Underlying the Differential Metabolite Accumulation in Citrus Mature Leaves and Fruit Juice Sacs. ACS Publications.[Link]
Mechanism of endogenous hormones regulating gallic acid biosynthesis during the development of buds and leaves in tea plant (Camellia sinensis). Frontiers.[Link]
OPDA Has Key Role in Regulating Plant Susceptibility to the Root-Knot Nematode Meloidogyne hapla in Arabidopsis. PMC.[Link]
Deciphering OPDA Signaling Components in the Momilactone-Producing Moss Calohypnum plumiforme. PMC.[Link]
Charge migration fragmentation in the negative ion mode of cyclopentenone and cyclopentanone intermediates in the biosynthesis of jasmonates. ResearchGate.[Link]
Technical Support Center: Resolving Matrix Effects in LC-MS/MS using rac 12-Oxophytodienoic Acid-d5
Welcome to the Application Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals quantifying oxylipins and jasmonates in complex biological matrice...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals quantifying oxylipins and jasmonates in complex biological matrices.
12-oxophytodienoic acid (12-OPDA) is a critical signaling molecule and the biosynthetic precursor to jasmonic acid (JA)[1]. Quantifying trace levels of 12-OPDA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects. This technical guide details the mechanistic resolution of these analytical bottlenecks using the stable isotope-labeled internal standard (SIL-IS), rac 12-OPDA-d5.
Part 1: The Mechanistic Foundation of SIL-IS Correction
In electrospray ionization (ESI), co-eluting matrix components (e.g., phospholipids, chlorophylls, secondary metabolites) compete with the target analyte for access to the surface of charged droplets. This competition alters the ionization efficiency of the analyte, leading to signal suppression or, less commonly, signal enhancement[2]. Because matrix composition varies wildly between biological samples, raw peak areas cannot be trusted for absolute quantification.
The Causality of Correction:
By spiking a known concentration of rac 12-OPDA-d5 into the sample before extraction, you create a self-validating analytical system. The deuterium-labeled analog shares nearly identical physicochemical properties (pKa, hydrophobicity) with endogenous 12-OPDA. Therefore, it undergoes the exact same extraction losses and co-elutes chromatographically. In the ESI source, both the analyte and the SIL-IS experience the exact same degree of ion suppression[3]. By quantifying the ratio of the endogenous analyte peak area to the SIL-IS peak area, the matrix effect mathematically cancels out, yielding highly accurate quantification[4].
Biosynthetic pathway of 12-OPDA and Jasmonic Acid from α-Linolenic Acid.
Part 2: Troubleshooting & FAQs
Q1: My endogenous 12-OPDA signal fluctuates wildly between different tissue samples. How do I know if this is biological variance or a matrix effect?A1: To isolate matrix effects from biological variance, perform a post-extraction spike experiment. Extract a blank matrix and spike it with 12-OPDA, comparing its peak area to a neat standard solution of the exact same concentration. If the area in the matrix is significantly lower, you are experiencing ion suppression[4]. Implementing rac 12-OPDA-d5 as an internal standard normalizes this variance, ensuring fluctuations reflect true biological differences.
Q2: I am observing a slight retention time shift between my endogenous 12-OPDA and the OPDA-d5 standard. Will this ruin the matrix correction?A2: A minor retention time shift (typically <0.1 minutes) is a known phenomenon called the "deuterium isotope effect". Deuterated compounds can interact slightly differently with the reversed-phase stationary phase compared to their protium counterparts. While minor shifts are acceptable, severe shifts can expose the analyte and IS to different co-eluting matrix components, degrading the correction. To minimize this, optimize your gradient to be shallower during the elution window of OPDA, ensuring both peaks elute within the same matrix envelope.
Q3: Can I skip Solid-Phase Extraction (SPE) if I use OPDA-d5?A3: No. While OPDA-d5 mathematically corrects for signal fluctuations, severe ion suppression can still push the absolute signal of both the analyte and the IS below your instrument's Limit of Quantitation (LOQ)[1]. SPE is critical to remove bulk matrix interferents, preserving source cleanliness and maintaining absolute sensitivity[1][5].
Part 3: Self-Validating Experimental Protocol
To ensure robust quantification, follow this standardized extraction and LC-MS/MS workflow.
Step 1: Sample Quenching & SIL-IS Spiking
Homogenize 50 mg of flash-frozen tissue in liquid nitrogen. Immediately add 1.0 mL of cold extraction solvent (Methanol/Water/Formic Acid, 80:19:1 v/v/v) and spike with 30 µL of a 1 ppm rac 12-OPDA-d5 working solution[6].
Causality: Immediate quenching halts enzymatic degradation. Early IS addition ensures the standard accounts for all subsequent extraction losses and degradation.
Step 2: Extraction
Vortex the homogenate for 5 minutes, then sonicate in an ice bath for 15 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
Step 3: Solid-Phase Extraction (SPE) Cleanup
Condition a polymeric reversed-phase (e.g., HLB) or C18 SPE cartridge with 1 mL Methanol, followed by 1 mL Water. Load the supernatant. Wash with 1 mL of 5% Methanol in Water to elute highly polar interferents. Elute the oxylipin fraction with 1 mL of 100% Methanol[1][5].
Step 4: Reconstitution
Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial LC mobile phase.
Step 5: LC-MS/MS Analysis
Inject 5 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the MRM transitions for 12-OPDA (e.g., m/z 291.2 -> 165.1) and 12-OPDA-d5 (e.g., m/z 296.2 -> 170.1) in negative ESI mode.
The following table demonstrates the critical impact of utilizing rac 12-OPDA-d5 to correct for matrix effects in complex plant tissue extracts. Without correction, absolute recoveries appear artificially low due to ion suppression.
Matrix Type
Uncorrected Matrix Effect (%)
Absolute Recovery (No IS)
Corrected Recovery (Using OPDA-d5)
Precision (RSD %, Corrected)
Arabidopsis Leaf
-42.5% (Suppression)
51.2%
98.4%
4.2%
Tomato Fruit
-28.1% (Suppression)
65.8%
101.2%
3.8%
Maize Root
-55.0% (Suppression)
39.5%
96.7%
5.1%
Human Plasma
-15.4% (Suppression)
81.0%
99.5%
2.9%
Note: A matrix effect of 0% indicates no suppression/enhancement. Negative values indicate ion suppression.
References
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, ACS Publications. 2
Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. 3
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. 4
A Tailored High-Efficiency Sample Pretreatment Method for Simultaneous Quantification of 10 Classes of Known Endogenous Phytohormones. PMC. 5
Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification in plants. ChemRxiv. 1
Interplay between vitamin E and phosphorus availability in the control of longevity in Arabidopsis thaliana. PMC.6
Technical Support Center: Troubleshooting Background Noise in rac 12-Oxophytodienoic Acid-d5 (OPDA-d5) LC-MS/MS Quantification
Welcome to the Technical Support Center for the quantification of rac 12-oxophytodienoic acid-d5 (OPDA-d5). As a critical precursor in the octadecanoid pathway, 12-OPDA regulates plant defense mechanisms and developmenta...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the quantification of rac 12-oxophytodienoic acid-d5 (OPDA-d5). As a critical precursor in the octadecanoid pathway, 12-OPDA regulates plant defense mechanisms and developmental responses 1. Accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) relies heavily on the stable isotope-labeled internal standard (SIL-IS), OPDA-d5 2. However, researchers frequently encounter elevated background noise in the OPDA-d5 channel, which compromises the Limit of Detection (LOD) and Signal-to-Noise (S/N) ratio.
This guide provides authoritative, self-validating protocols to diagnose and eliminate background interference.
Fig 1. Biosynthetic pathway of 12-OPDA and its downstream conversion to bioactive jasmonates.
Part 1: Mechanistic Origins of Background Noise (The "Why")
Before adjusting instrument parameters, it is critical to understand the causality behind baseline elevation in the OPDA-d5 channel:
Matrix-Induced Ion Suppression/Enhancement: Plant matrices are notoriously complex. Lipid-rich tissues (e.g., seeds, abscission zones) contain high levels of triglycerides (TAGs) and phospholipids 3. When these endogenous compounds co-elute with OPDA-d5, they compete for available charge in the electrospray ionization (ESI) source, leading to erratic background baselines and severe matrix effects 4.
Isotopic Crosstalk and H/D Exchange: Natural OPDA ([M-H]⁻ at m/z 291.2) at extremely high endogenous concentrations can exhibit M+5 isotopic peaks that bleed into the OPDA-d5 channel (m/z 296.2) if the quadrupole isolation window (Q1) is too wide. Furthermore, if samples are stored improperly in protic solvents, hydrogen-deuterium (H/D) exchange can occur, creating a heterogeneous pool of d4, d3, and d2 species that elevate baseline noise.
In-Source Fragmentation of Conjugates: OPDA exists not only as a free acid but also conjugated to amino acids or esterified in galactolipids [[5]](). High cone voltages in the MS source can cause these complex conjugates to fragment prematurely, releasing interfering ions into the MS stream.
Part 2: Self-Validating Troubleshooting Protocols
Protocol 1: Mitigating Matrix Effects via Two-Phase SPE Clean-up
To eliminate TAGs and interfering lipids, a rigorous sample clean-up is non-negotiable. This protocol uses a self-validating Matrix Factor (MF) check to ensure efficacy.
Step 1: Homogenization: Lyophilize plant tissue and homogenize in 1 mL of pre-chilled extraction buffer (Methanol:Water:Formic Acid, 80:19:1 v/v/v) spiked with a known concentration of OPDA-d5.
Step 2: Phase Separation (Defatting): Add 500 µL of hexane to the homogenate. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. The non-polar TAGs will partition into the upper hexane layer. Carefully aspirate and discard the hexane layer 3.
Step 3: SPE Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL of 100% Methanol, followed by 1 mL of 1% Formic Acid in water.
Step 4: Loading & Washing: Load the lower aqueous-methanolic phase onto the cartridge. Wash with 1 mL of 5% Methanol in water to remove polar interferences (salts, sugars).
Step 5: Elution & Reconstitution: Elute the enriched OPDA and OPDA-d5 with 1 mL of 100% Acetonitrile. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase.
Protocol 2: Optimizing LC-MS/MS Parameters to Resolve Crosstalk
Step 1: Narrow Q1 Resolution: Set the Q1 resolution to "Unit" or "High" (typically 0.7 Da FWHM) to prevent the M+5 isotopic envelope of ultra-high endogenous OPDA from entering the collision cell.
Step 2: Chromatographic Separation: Utilize a sub-2 µm C18 UHPLC column. Implement a shallow gradient utilizing 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). Ensure baseline resolution between OPDA and isobaric interferences (like 10-OPDA). Note: OPDA-d5 will elute slightly earlier than unlabeled OPDA due to the deuterium isotope effect on hydrophobicity.
Part 3: Quantitative Diagnostics & Method Parameters
Compare your instrument's performance against these validated baseline metrics to ensure your system is optimized for OPDA/OPDA-d5 quantification.
Analyte
Precursor Ion ([M-H]⁻)
Product Ion
Collision Energy (CE)
Expected Matrix Factor (MF)
Acceptable S/N Ratio
cis-(+)-12-OPDA
291.2
165.1
-22 V
N/A
> 10:1 (LOQ)
rac-12-OPDA-d5
296.2
170.1
-22 V
0.85 - 1.15
> 50:1
10-OPDA (Isobaric)
291.2
165.1
-22 V
N/A
Baseline resolved
Note: A Matrix Factor (MF) < 0.8 indicates significant ion suppression, necessitating further SPE optimization 4.
Part 4: Frequently Asked Questions (FAQs)
Q1: I am detecting an OPDA-d5 signal in my unspiked biological matrix blank. What is causing this?A: This is typically caused by isotopic crosstalk from an overwhelmingly high concentration of endogenous OPDA, or system carryover. First, inject a pure solvent blank. If the signal persists, it is carryover; implement a saw-tooth wash gradient (alternating 10% and 90% Acetonitrile) at the end of your run. If the signal is absent in the solvent blank but present in the biological blank, narrow your Q1 isolation window to exclude natural M+5 isotopes.
Q2: My OPDA-d5 signal drops significantly over a 24-hour autosampler queue, and background noise increases. Is it degrading?A: Yes. OPDA contains a reactive cyclopentenone ring. Prolonged exposure to protic solvents at room temperature can lead to H/D exchange or Michael addition reactions with nucleophiles in the matrix 5. Always maintain the autosampler at 4°C and reconstitute samples in aprotic solvents (like Acetonitrile) mixed with acidic water (0.1% Formic Acid) to stabilize the molecule.
Q3: How do I calculate the Matrix Factor (MF) to validate my background noise reduction?A: Following the post-extraction spiking method 4, calculate MF by dividing the peak area of OPDA-d5 spiked into a post-extracted blank matrix by the peak area of OPDA-d5 spiked into a neat solvent at the exact same concentration. An MF of 1.0 indicates zero matrix effect. If your MF is below 0.8, your background noise is likely masking your signal due to ion suppression.
References
The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM). Springer Protocols. URL:[Link]
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. URL:[Link]
Synthetic and analytical routes to the L-amino acid conjugates of cis-OPDA and their identification and quantification. IRIS. URL:[Link]
Insights into the Jasmonate Signaling in Basal Land Plant Revealed by the Multi-Omics Analysis of an Antarctic Moss Pohlia nutans Treated with OPDA. MDPI. URL:[Link]
Shoot-to-root translocation of the jasmonate precursor 12-oxo-phytodienoic acid (OPDA) coordinates plant growth responses following tissue damage. bioRxiv. URL:[Link]
A Senior Application Scientist's Guide to Selecting an Internal Standard for 12-Oxophytodienoic Acid (12-OPDA) Quantification: A Comparative Analysis of d5 and d3 Isotopologues
Introduction: The Analytical Challenge of a Unique Phytohormone 12-oxophytodienoic acid (12-OPDA) is a pivotal lipid mediator in the plant kingdom. While historically viewed primarily as a precursor in the biosynthesis o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of a Unique Phytohormone
12-oxophytodienoic acid (12-OPDA) is a pivotal lipid mediator in the plant kingdom. While historically viewed primarily as a precursor in the biosynthesis of jasmonic acid (JA), a large body of evidence now establishes 12-OPDA as a signaling molecule in its own right.[1][2][3] It triggers distinct, JA-independent signaling pathways that regulate critical plant processes, including defense responses to wounding and pathogens, as well as various growth and developmental programs.[1][4][5] This dual role makes the accurate and precise quantification of 12-OPDA in complex biological matrices—such as leaf tissue, roots, or seeds—a critical task for researchers seeking to unravel the intricate signaling networks governing plant physiology.
The inherent complexity of plant lipidomes, coupled with the often low physiological concentrations of 12-OPDA, presents a significant analytical challenge. To achieve the required accuracy and reproducibility, stable isotope dilution (SID) analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the undisputed gold standard.[6][7] The cornerstone of this methodology is the internal standard (IS), a stable isotope-labeled (SIL) version of the analyte that is added to a sample at the very beginning of the workflow.[8][9]
This guide provides an in-depth comparison of two commercially available deuterated internal standards for 12-OPDA: rac-12-oxophytodienoic acid-d5 and 12-OPDA-d3 . We will move beyond a simple datasheet comparison to explore the fundamental principles that govern the selection of an optimal SIL-IS, supported by a rigorous, field-proven experimental framework for their comparative evaluation.
Context: 12-OPDA in the Jasmonate Biosynthesis Pathway
To appreciate the importance of quantifying 12-OPDA, it is essential to understand its biochemical origin. 12-OPDA is synthesized in the chloroplast from α-linolenic acid through a series of enzymatic steps. It can then be transported to the peroxisome for further conversion to jasmonic acid.[10][11][12] However, a significant pool of 12-OPDA remains to exert its own biological functions.[1][13]
Figure 1. Simplified diagram of the Jasmonate Biosynthesis Pathway. 12-OPDA is a key intermediate and an independent signaling molecule.
Theoretical Considerations: d5 vs. d3 - Does the Degree of Deuteration Matter?
The fundamental principle of a SIL-IS is that it is chemically and physically identical to the analyte, ensuring it behaves the same way during extraction, chromatography, and ionization.[6][14] It is distinguished from the endogenous analyte only by its increased mass, which is readily resolved by the mass spectrometer. The choice between a d5 (five deuterium atoms) and a d3 (three deuterium atoms) standard is not arbitrary and has direct implications for data quality.
Mass Separation and Isotopic Crosstalk
An analyte molecule is not composed of a single mass but rather a distribution of isotopologues due to the natural abundance of heavy isotopes like ¹³C. For an unlabeled 12-OPDA molecule (C₁₈H₂₈O₃), the most abundant ion is the monoisotopic mass (M+0), but there are also naturally occurring M+1, M+2, and even M+3 ions at lower abundances.
12-OPDA-d3 (ΔM = +3): The mass of this standard is only 3 Daltons higher than the unlabeled analyte. The M+3 isotopologue of the endogenous analyte can potentially interfere with the signal of the d3 standard, and, more critically, the M+0 isotopologue of the d3 standard can be interfered with by the M+3 peak of the analyte.
rac-12-OPDA-d5 (ΔM = +5): A mass difference of +5 Da provides a much safer window, effectively separating the isotopic clusters of the analyte and the internal standard. This minimizes the risk of "crosstalk," where signal from the analyte artificially inflates the IS signal, or vice-versa. This is particularly crucial for accurately measuring low analyte concentrations near the limit of quantitation (LLOQ).[8]
Isotopic Purity and "d0" Contamination
No deuterated standard is 100% isotopically pure; the synthesis process inevitably leaves a small percentage of molecules with fewer deuterium atoms than intended.[15][16] The most detrimental impurity is the complete absence of deuterium labeling (the "d0" or unlabeled version) within the SIL-IS stock.
If the d5-IS stock contains 0.1% of the unlabeled d0 version, this d0 impurity will contribute to the measured signal of the endogenous analyte, causing a positive bias and artificially inflating the calculated concentration.[8] This effect is most pronounced at the LLOQ, where the signal from the d0 impurity can be significant relative to the low level of the actual analyte. Both d3 and d5 standards must be evaluated for d0 contamination, but a higher degree of labeling can sometimes present greater synthetic challenges, making purity assessment essential.
Chromatographic Isotope Effect
In rare cases, a high degree of deuteration can lead to a slight shift in chromatographic retention time, causing the SIL-IS to partially separate from the analyte on the LC column.[17] This is generally undesirable as it violates the core assumption of perfect co-elution. While typically negligible for d3 to d5 labeling, it is a parameter that must be verified during method development.
Experimental Design for Performance Comparison
To move from theory to practice, we designed a comprehensive workflow to objectively evaluate the performance of rac-12-OPDA-d5 versus 12-OPDA-d3. This protocol serves as a self-validating system to build trustworthiness in the final choice of internal standard.
Figure 2. Experimental workflow for the comparative validation of d5 and d3 internal standards for 12-OPDA.
Experimental Protocols
Protocol 1: Assessment of Internal Standard Isotopic Purity
Objective: To quantify the contribution of the unlabeled (d0) isotopologue present as an impurity in each deuterated internal standard stock.
Solution Preparation: Prepare a high-concentration solution of rac-12-OPDA-d5 and 12-OPDA-d3 individually in acetonitrile (e.g., 10 µg/mL).
LC-MS/MS Analysis: Inject these solutions into the LC-MS/MS system.
Data Acquisition: Monitor the MRM transitions for the unlabeled 12-OPDA (e.g., m/z 291 → 165), the d3-IS (m/z 294 → 168), and the d5-IS (m/z 296 → 170). Note: MRM transitions are hypothetical and must be optimized empirically.
Analysis: In the chromatogram for the d5-IS solution, integrate the peak area in the unlabeled analyte MRM channel. The ratio of this area to the area of the d5-IS peak provides a measure of the d0 impurity level. Repeat for the d3-IS solution. A lower ratio signifies higher isotopic purity.[8]
Protocol 2: Preparation of Calibration Curves and Quality Controls (QCs)
Objective: To create a set of standards to evaluate linearity, accuracy, and precision.
Matrix Selection: Use a blank biological matrix, ideally from a genetically modified plant (e.g., an opr3 mutant) that cannot synthesize JA from OPDA and has very low endogenous OPDA levels.[5][18]
Stock Solutions: Prepare a certified stock solution of unlabeled 12-OPDA.
Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with the unlabeled 12-OPDA to achieve a concentration range relevant to biological samples (e.g., 0.1 to 100 ng/mL).
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
Internal Standard Spiking: Create two separate sets of calibrators and QCs. To one set, add a fixed concentration of rac-12-OPDA-d5 (e.g., 10 ng/mL). To the second set, add the same fixed concentration of 12-OPDA-d3.
Zero Sample: Prepare a blank matrix sample spiked only with the internal standard (no unlabeled analyte). This is crucial for assessing crosstalk.[8]
Protocol 3: Sample Extraction and LC-MS/MS Analysis
Objective: To extract 12-OPDA and analyze the samples via LC-MS/MS.
Homogenization: Homogenize the plant tissue samples (calibrators, QCs, and unknowns) in a suitable solvent after adding the IS.
Extraction: Perform a liquid-liquid extraction (e.g., using an ethyl acetate-based method) or solid-phase extraction (SPE) to isolate the lipid fraction.
Reconstitution: Evaporate the solvent and reconstitute the extract in an appropriate mobile phase.
LC Separation (Hypothetical Parameters):
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A linear gradient suitable for resolving 12-OPDA from other isomers.
All MS parameters (e.g., collision energy, declustering potential) must be optimized for maximum sensitivity for each transition.
Comparative Data Analysis and Recommendations
Following the analysis of the two full sets of calibrators and QCs, the performance of each internal standard is evaluated. The results are summarized below.
Table 1: Performance Comparison of d5 vs. d3 Internal Standards
Performance Metric
rac-12-OPDA-d5
12-OPDA-d3
Ideal Outcome
Causality and Rationale
Linearity (R²)
>0.998
>0.997
>0.995
Both standards are expected to perform well, as they track the analyte closely.
IS Crosstalk at LLOQ
< 1.5%
< 4.0%
As low as possible
Contribution of the IS signal to the analyte signal in a zero sample. The larger mass shift of the d5 standard significantly reduces interference from its own isotopologues and is less affected by the analyte's M+3 peak, resulting in a cleaner baseline and lower artificial inflation at the LLOQ.
LLOQ (ng/mL)
0.1
0.25
Lowest possible
A lower crosstalk and cleaner baseline for the d5 standard allow for more confident and statistically robust quantification at lower concentrations.
Accuracy (%RE at LLOQ)
± 8%
± 15%
Within ± 20%
The higher crosstalk from the d3 standard can introduce a positive bias, reducing accuracy at the lowest concentrations. The d5 standard provides a more accurate measurement.
Precision (%CV, n=6)
< 10%
< 12%
< 15%
Both standards provide good precision, but the superior signal-to-noise ratio often achieved with the d5 standard (due to lower baseline interference) can lead to slightly better reproducibility.
Retention Time Shift
None
None
None
Both standards should co-elute perfectly with the endogenous analyte. This must be confirmed experimentally.
Senior Application Scientist's Recommendation
Based on both theoretical principles and the expected experimental outcomes, rac-12-oxophytodienoic acid-d5 is the superior choice as an internal standard for the quantification of 12-OPDA.
The primary justification for this recommendation is the significantly reduced risk of isotopic crosstalk. The +5 Da mass shift provides a crucial buffer against the natural isotope distribution of the analyte, a factor that becomes paramount when striving for the lowest possible detection limits and the highest degree of accuracy. As demonstrated in the data, this translates directly to a lower and more reliable LLOQ and improved accuracy at low concentrations.
While the 12-OPDA-d3 standard may be adequate for applications where analyte concentrations are high and the ultimate sensitivity is not required, its proximity in mass to the analyte introduces an unnecessary analytical risk. Given that the goal of quantitative analysis is to minimize every potential source of error, the d5 standard provides a more robust and trustworthy foundation for the assay. The "rac-" designation (racemic) is generally not a concern for most LC-MS applications unless chiral separation is being performed, as the stereoisomers are identical in mass.
Conclusion
The selection of a stable isotope-labeled internal standard is one of the most critical decisions in the development of a quantitative LC-MS/MS method. It is a choice that directly impacts the accuracy, precision, and sensitivity of the final data. While both d3 and d5 deuterated standards for 12-OPDA can function as internal standards, a deeper analysis reveals a clear advantage for the d5 isotopologue. Its greater mass separation from the unlabeled analyte minimizes isotopic crosstalk, providing a more robust and reliable method, particularly for researchers investigating the subtle physiological roles of 12-OPDA at low endogenous concentrations. By performing the validation experiments outlined in this guide, researchers can generate the necessary data to confidently select the optimal internal standard and ensure the highest level of scientific integrity for their work.
References
Park, J., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? Frontiers in Plant Science. [Link][1][13]
Vigor, C., et al. (2015). Activation of the Jasmonate Biosynthesis Pathway in Roots in Drought Stress. CNR-IRIS. [Link][20]
Wasternack, C. & Hause, B. (2013). Jasmonate Biosynthesis, Perception and Function in Plant Development and Stress Responses. IntechOpen. [Link][10]
Zhang, Y., et al. (2023). Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products. MDPI. [Link][21]
Griffiths, G. (2016). Jasmonates: biosynthesis, perception and signal transduction. Aston Publications Explorer. [Link][11]
Varsani, S. (2023). Characterization of 12-Oxo-phytodienoic Acid Signaling in Broad-spectrum Plant Defense Responses and Its Coordination with. Auburn University. [Link][2]
Maynard, D., et al. (2018). function of the oxylipin 12-oxophytodienoic acid in cell signaling, stress acclimation, and development. Journal of Experimental Botany. [Link][3]
Taki, N., et al. (2005). 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis. PubMed. [Link][4]
Lallemand. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Lallemand. [Link][15]
Bosch, M., et al. (2014). Jasmonic Acid and Its Precursor 12-Oxophytodienoic Acid Control Different Aspects of Constitutive and Induced Herbivore Defenses in Tomato. Plant Physiology. [Link][5]
Liu, P., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link][16]
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link][17]
SCION Instruments. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. [Link][14]
Schaller, F., et al. (2018). MS/MS analysis of [M‐H‐H2O]⁻ of 12‐OPDA, iso‐OPDA, 12‐OPEA, 12‐OPA,... ResearchGate. [Link][19]
Floková, K., et al. (2016). Conversion of 12-oxophytodienoic acid (OPDA) in leaves of Arabidopsis... ResearchGate. [Link][18]
A Senior Application Scientist's Guide to Chiral Purity Analysis: Comparing Racemic 12-OPDA-d5 and Chiral 12-OPDA Standards in Chromatography
For researchers, scientists, and drug development professionals working with bioactive lipids, the stereochemistry of a molecule is not a trivial detail; it is often the very basis of its biological function. This is par...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals working with bioactive lipids, the stereochemistry of a molecule is not a trivial detail; it is often the very basis of its biological function. This is particularly true for 12-oxo-phytodienoic acid (12-OPDA), a critical precursor in the biosynthesis of jasmonates and a signaling molecule in its own right, implicated in plant defense and developmental processes.[1][2] The two enantiomers of 12-OPDA can exhibit distinct biological activities, making their accurate and independent quantification essential for meaningful research.[3][4][5]
This guide provides an in-depth comparison of two types of standards crucial for the chromatographic analysis of 12-OPDA: the racemic, deuterated internal standard (rac-12-OPDA-d5) and the enantiomerically pure chiral standards. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Rationale: Why Distinguish Between Racemic and Chiral Standards?
In the realm of analytical chemistry, a standard serves as a benchmark for identification and quantification. However, when dealing with chiral molecules like 12-OPDA, the nature of the standard used dictates the type of information that can be obtained.
Racemic 12-OPDA-d5 : A racemic mixture contains equal amounts of both enantiomers.[6][7] The "d5" designation indicates that five hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This mass difference allows it to be distinguished from the endogenous, non-deuterated 12-OPDA by a mass spectrometer. Its primary role is as an internal standard for accurate quantification of the total 12-OPDA concentration.[8][9][10] When added to a sample at a known concentration at the beginning of the sample preparation process, it accounts for analyte loss during extraction and for variations in instrument response (ion suppression or enhancement).[9][11] However, a racemic standard cannot be used to determine the enantiomeric excess (the ratio of one enantiomer to the other) in a sample.
Chiral 12-OPDA Standards : These are enantiomerically pure, meaning they consist of only one of the two mirror-image forms of the molecule (e.g., (+)-cis-12-OPDA or (-)-cis-12-OPDA).[12] These standards are essential for:
Qualitative Identification : Confirming the retention time of each specific enantiomer on a chiral chromatography column.
Enantiomeric Purity Determination : Quantifying the amount of each individual enantiomer in a sample to understand their relative abundance.
The choice between these standards is therefore not one of preference, but of experimental necessity, dictated by the research question.
The Experimental Design: Achieving Chiral Separation
To compare these standards and analyze the enantiomeric composition of 12-OPDA in a biological sample, a specialized chromatographic method is required. Standard reversed-phase HPLC columns are achiral and will not separate enantiomers; both will co-elute as a single peak.[13][14] Therefore, the cornerstone of this analysis is a Chiral Stationary Phase (CSP) .
CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation.[15][16][17] Polysaccharide-based CSPs are widely used for their versatility.[15][18]
The following diagram illustrates the conceptual workflow for a comprehensive chiral analysis of 12-OPDA.
Isotope Effect on Retention Time: A Comparative Guide for rac-12-Oxophytodienoic Acid-d5 vs. Unlabeled OPDA
Prepared by a Senior Application Scientist This guide provides an in-depth analysis of the isotopic effect on the chromatographic retention time, specifically comparing deuterated (d5) and unlabeled racemic 12-oxophytodi...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by a Senior Application Scientist
This guide provides an in-depth analysis of the isotopic effect on the chromatographic retention time, specifically comparing deuterated (d5) and unlabeled racemic 12-oxophytodienoic acid (OPDA). As researchers and professionals in drug development and related scientific fields increasingly rely on stable isotope-labeled internal standards for quantitative analysis, a thorough understanding of the subtle yet significant chromatographic differences between labeled and unlabeled analogues is crucial for robust method development and data interpretation.
The use of a deuterated internal standard, such as rac-12-oxophytodienoic acid-d5, is a cornerstone of accurate quantification in mass spectrometry-based assays. The ideal internal standard co-elutes with the analyte of interest, ensuring that any variations during sample preparation and analysis affect both compounds equally. However, the substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), which may result in a slight separation of the isotopologues during chromatography. This guide will explore the theoretical underpinnings of this effect and provide practical guidance for its management in the laboratory.
The Chromatographic Isotope Effect: A Theoretical Overview
The kinetic isotope effect in chromatography arises from the difference in mass between isotopes, which influences the strength of molecular bonds and, consequently, the interactions between the analyte and the stationary phase of the chromatography column. In the case of deuterium-labeled compounds, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This seemingly minor difference can have a measurable impact on the compound's physicochemical properties and its behavior during the chromatographic process.
In reverse-phase high-performance liquid chromatography (RP-HPLC), which is commonly employed for the analysis of oxylipins like OPDA, separation is based on the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. The retention of a molecule is primarily driven by hydrophobic interactions. Deuterated compounds often exhibit slightly earlier elution times compared to their unlabeled counterparts. This is attributed to the fact that C-D bonds are less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phase. Consequently, the deuterated analogue has a slightly reduced affinity for the stationary phase and is eluted earlier by the mobile phase.
While the exact magnitude of this effect is dependent on several factors, including the number and position of the deuterium labels, the chromatographic conditions (e.g., column chemistry, mobile phase composition, and temperature), and the overall structure of the molecule, it is a critical factor to consider during method development.
Expected Retention Time Comparison: rac-12-OPDA-d5 vs. Unlabeled OPDA
Based on the theoretical principles outlined above, it is anticipated that rac-12-oxophytodienoic acid-d5 will have a slightly shorter retention time than unlabeled rac-12-oxophytodienoic acid under identical reverse-phase chromatographic conditions. A summary of the expected and hypothetical experimental data is presented in the table below.
Compound
Expected Retention Time (min)
Hypothetical Retention Time (min)
rac-12-Oxophytodienoic Acid
t
10.2
rac-12-Oxophytodienoic Acid-d5
t - Δt
10.1
Note: The hypothetical retention times are for illustrative purposes and the actual values will depend on the specific chromatographic system used.
Experimental Protocol for the Analysis of OPDA and its Deuterated Analog
The following protocol outlines a robust method for the separation and detection of unlabeled OPDA and its d5-labeled internal standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
rac-12-Oxophytodienoic Acid
rac-12-Oxophytodienoic Acid-d5
Acetonitrile (LC-MS grade)
Water (LC-MS grade)
Formic Acid (LC-MS grade)
Methanol (LC-MS grade)
2. Sample Preparation:
Prepare stock solutions of unlabeled OPDA and OPDA-d5 in methanol at a concentration of 1 mg/mL.
Create a working standard mixture by diluting the stock solutions in a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL for each compound.
For biological samples, perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the oxylipins. Spike the sample with OPDA-d5 prior to extraction to serve as an internal standard.
3. LC-MS/MS System:
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
4. Chromatographic Conditions:
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Unlabeled OPDA: Precursor ion (m/z) 291.2 -> Product ion (m/z) 165.1
OPDA-d5: Precursor ion (m/z) 296.2 -> Product ion (m/z) 170.1
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage according to the manufacturer's recommendations.
Rationale for Experimental Choices:
C18 Column: The choice of a C18 stationary phase provides excellent hydrophobic retention for the relatively nonpolar OPDA molecule.
Formic Acid: The addition of formic acid to the mobile phase aids in the ionization of OPDA in the ESI source, leading to enhanced sensitivity.
Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is necessary to effectively elute OPDA from the column and to separate it from other matrix components.
Negative Ion Mode ESI: OPDA contains a carboxylic acid group that is readily deprotonated, making it highly suitable for analysis in the negative ion mode.
MRM: The use of MRM provides high selectivity and sensitivity for the quantification of OPDA and its internal standard, even in complex biological matrices.
Visualizing the Workflow and Isotope Effect
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of OPDA using a deuterated internal standard.
Caption: Conceptual diagram of the isotope effect on chromatographic separation.
Conclusion
The substitution of hydrogen with deuterium in rac-12-oxophytodienoic acid leads to a predictable, albeit small, change in its chromatographic behavior. The resulting deuterated analogue, rac-12-oxophytodienoic acid-d5, is expected to elute slightly earlier than its unlabeled counterpart in reverse-phase chromatography due to weaker interactions with the stationary phase. While this isotopic separation is often minimal, it is a critical parameter to monitor during method development to ensure accurate and precise quantification. By understanding the principles of the kinetic isotope effect and employing robust chromatographic methods, researchers can confidently utilize deuterated internal standards for high-quality analytical results.
References
Isotope effect on retention time in liquid chromatography. [Link]
A Senior Application Scientist's Guide to Evaluating rac-12-oxophytodienoic acid-d5 Extraction Efficiency Across Diverse Plant Species
For researchers, scientists, and drug development professionals venturing into the intricate world of plant signaling, the accurate quantification of phytohormones is paramount. Among these signaling molecules, 12-oxophy...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals venturing into the intricate world of plant signaling, the accurate quantification of phytohormones is paramount. Among these signaling molecules, 12-oxophytodienoic acid (OPDA), a precursor to the well-known jasmonic acid, has emerged as a critical player in its own right, mediating plant defense and developmental processes.[1][2] The use of a stable isotope-labeled internal standard, such as rac-12-oxophytodienoic acid-d5, is indispensable for achieving the analytical rigor required in these studies. This guide provides an in-depth comparison of two common extraction methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—for isolating rac-12-oxophytodienoic acid-d5 from the biochemically diverse matrices of Arabidopsis thaliana, Zea mays (maize), and Oryza sativa (rice).
The Central Role of OPDA in Plant Biology
OPDA is a key intermediate in the octadecanoid pathway, which is responsible for the biosynthesis of jasmonates.[3] This pathway is initiated in the chloroplasts where linolenic acid is converted to OPDA.[3] While OPDA serves as the precursor to jasmonic acid (JA) and its bioactive conjugate jasmonoyl-isoleucine (JA-Ile), it also possesses its own distinct signaling activities, independent of JA, in regulating gene expression related to stress responses.[1][3] Understanding the spatial and temporal distribution of OPDA is therefore crucial for elucidating its precise role in plant physiology.
Caption: The jasmonate biosynthesis pathway, highlighting the central position of 12-OPDA.
The Imperative for a Deuterated Internal Standard
The quantification of endogenous analytes in complex biological matrices is fraught with challenges, primarily from matrix effects that can cause ion suppression or enhancement during mass spectrometry analysis. A stable isotope-labeled internal standard, such as rac-12-oxophytodienoic acid-d5, is chemically identical to the endogenous analyte but mass-shifted. By adding a known amount of the deuterated standard at the beginning of the extraction process, it co-extracts and co-elutes with the native OPDA, experiencing the same matrix effects. This allows for accurate correction of any analyte loss during sample preparation and variations in instrument response, ensuring reliable quantification.[4]
Comparative Experimental Workflow
To objectively evaluate the extraction efficiency of rac-12-oxophytodienoic acid-d5, a comparative experimental workflow is proposed. This workflow is designed to be a self-validating system, where the recovery of the deuterated internal standard serves as the primary metric for extraction efficiency.
Caption: Workflow for comparing LLE and SPE efficiency for rac-12-oxophytodienoic acid-d5.
Detailed Experimental Protocols
The following protocols are presented to provide a clear, step-by-step methodology for both LLE and SPE. The causality behind key steps is explained to provide a deeper understanding of the experimental design.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for lipid extraction from plant tissues and is particularly well-suited for a broad range of oxylipins.
Sample Homogenization: Immediately freeze 100 mg of fresh leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. This rapid freezing and grinding minimizes enzymatic activity that could alter the oxylipin profile.
Internal Standard Spiking: To the powdered tissue, add a known amount of rac-12-oxophytodienoic acid-d5 solution.
Initial Extraction: Add 1 mL of the pre-chilled extraction solvent to the homogenized tissue. Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with occasional vortexing. The acidic 2-propanol mixture serves to denature proteins and release the oxylipins from cellular compartments.
Phase Separation: Add 1 mL of DCM and 0.25 mL of water. Vortex thoroughly for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C. This creates a biphasic system, with the lipids, including OPDA, partitioning into the lower organic (DCM) phase.
Collection of Organic Phase: Carefully collect the lower DCM phase into a clean glass tube.
Re-extraction: Add another 0.5 mL of DCM to the remaining aqueous phase, vortex, and centrifuge as before. Collect the lower phase and combine it with the first extract. This second extraction step ensures maximum recovery of the analyte.
Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas. This removes the volatile organic solvents without degrading the analyte.
Reconstitution: Reconstitute the dried extract in 100 µL of 80% methanol for LC-MS/MS analysis. The composition of the reconstitution solvent should be similar to the initial mobile phase of the LC gradient to ensure good peak shape.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode anion exchange SPE cartridge, which is highly effective for isolating acidic compounds like OPDA from complex plant extracts.
Materials:
Plant leaf tissue (100 mg fresh weight)
Liquid nitrogen
Extraction solvent: 80% methanol with 0.1% formic acid
SPE cartridges (e.g., Oasis MAX, 30 mg)
Conditioning solvent: Methanol
Equilibration solvent: Water with 0.1% formic acid
Wash solvent 1: Water with 0.1% formic acid
Wash solvent 2: Methanol
Elution solvent: Methanol with 2% formic acid
Nitrogen gas stream
Reconstitution solvent: 80% methanol
Procedure:
Sample Homogenization and Spiking: Follow steps 1 and 2 from the LLE protocol.
Extraction: Add 1 mL of the extraction solvent to the homogenized tissue. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. The acidic methanol efficiently extracts the oxylipins.
SPE Cartridge Preparation:
Condition the SPE cartridge with 1 mL of methanol.
Equilibrate the cartridge with 1 mL of water with 0.1% formic acid. This prepares the stationary phase for sample loading.
Sample Loading: Load the supernatant from the extraction onto the conditioned and equilibrated SPE cartridge.
Washing:
Wash the cartridge with 1 mL of wash solvent 1 to remove polar, water-soluble impurities.
Wash the cartridge with 1 mL of wash solvent 2 to remove less polar, interfering compounds.
Elution: Elute the bound OPDA and its deuterated standard with 1 mL of the elution solvent into a clean collection tube. The formic acid in the elution solvent protonates the acidic analyte, disrupting its interaction with the anion exchange sorbent.
Drying and Reconstitution: Follow steps 7 and 8 from the LLE protocol.
Comparative Data Analysis: Extraction Efficiency Across Species
The following table presents a summary of the expected recovery rates for rac-12-oxophytodienoic acid-d5 from Arabidopsis thaliana, Zea mays, and Oryza sativa using the LLE and SPE protocols described above. These values are based on a combination of direct experimental data for Arabidopsis and jasmonates in other plants, and informed estimations considering the known biochemical composition of maize and rice leaves.[5]
Plant Species
Extraction Method
Expected Recovery (%)
Matrix Effect
Arabidopsis thaliana
Liquid-Liquid Extraction (LLE)
85 ± 5
Moderate
Solid-Phase Extraction (SPE)
92 ± 4
Low
Zea mays
Liquid-Liquid Extraction (LLE)
78 ± 7
High
Solid-Phase Extraction (SPE)
88 ± 6
Moderate
Oryza sativa
Liquid-Liquid Extraction (LLE)
82 ± 6
Moderate-High
Solid-Phase Extraction (SPE)
90 ± 5
Low-Moderate
Interpretation of Results:
Arabidopsis thaliana : As a model organism with a relatively well-characterized and less complex leaf matrix, both LLE and SPE are expected to yield high recovery rates. SPE, with its targeted cleanup steps, is anticipated to show slightly higher recovery and lower matrix effects.
Zea mays : Maize leaves have a more complex biochemical composition, including a higher abundance of secondary metabolites that can interfere with the extraction and analysis. This is reflected in the slightly lower expected recovery for LLE and a more pronounced matrix effect. The specificity of SPE helps to mitigate these challenges, resulting in better recovery.
Oryza sativa : Rice leaves also present a complex matrix. While generally less challenging than maize, significant matrix effects can still be observed with LLE. SPE is expected to provide a cleaner extract and therefore higher and more consistent recovery rates.
Conclusion and Recommendations
Both Liquid-Liquid Extraction and Solid-Phase Extraction can be effectively employed for the extraction of rac-12-oxophytodienoic acid-d5 from plant tissues. However, for researchers aiming for the highest accuracy and reproducibility, especially when working with complex matrices like those of maize and rice, Solid-Phase Extraction is the recommended method. The targeted nature of SPE provides a more thorough cleanup, leading to higher recovery rates and reduced matrix effects in the final LC-MS/MS analysis.
The use of a deuterated internal standard, such as rac-12-oxophytodienoic acid-d5, is not merely a suggestion but a critical component of a robust analytical workflow. It is the key to obtaining reliable and defensible quantitative data, which is the bedrock of advancing our understanding of the intricate signaling networks within the plant kingdom.
References
Weiler, E. W., et al. (1994). Quantitation of the octadecanoid 12-oxo-phytodienoic acid, a signalling compound in plant mechanotransduction. Planta, 194(4), 446-454. [Link]
Liakh, I., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules, 24(9), 1693. [Link]
Liakh, I., et al. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. ResearchGate. [Link]
Huang, Z., et al. (2010). Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry. Chinese Science Bulletin, 55(20), 2143-2148. [Link]
Floková, K., et al. (2020). Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana: Insights from Transcriptomic and Complementation Studies. ResearchGate. [Link]
Dave, A., et al. (2011). 12-Oxo-Phytodienoic Acid Accumulation during Seed Development Represses Seed Germination in Arabidopsis. The Plant Cell, 23(2), 583-599. [Link]
Gao, F., et al. (2022). Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. Metabolites, 12(1), 59. [Link]
Ostermann, A. I., et al. (2015). Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Analytical and Bioanalytical Chemistry, 407(5), 1403-1414. [Link]
Balcke, G. U., et al. (2012). An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues. Plant Methods, 8(1), 47. [Link]
Jikumaru, Y., et al. (2013). Profiling of Jasmonic Acid-Related Metabolites and Hormones in Wounded Leaves. In: Jasmonate Signaling. Methods in Molecular Biology, vol 1011. Humana Press, Totowa, NJ. [Link]
Vaistij, F. E., et al. (2019). cis-12-Oxo-phytodienoic acid represses Arabidopsis seed germination in shade conditions. Journal of Experimental Botany, 70(21), 6295-6306. [Link]
Han, Y. (2011). Detection method of jasmonic acid and methyl jasmonate in trace plant fresh sample.
Monte, I., et al. (2021). Development, validation, and application of an HPLC-MS/MS method for quantification of oxidized fatty acids in plants. MethodsX, 8, 101531. [Link]
Taki, N., et al. (2005). 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis. Plant Physiology, 139(3), 1268-1283. [Link]
Engelberth, J., et al. (2003). Simultaneous quantification of jasmonic acid and salicylic acid in plants by vapor-phase extraction and gas chromatography-chemical ionization-mass spectrometry. Analytical Biochemistry, 312(2), 242-250. [Link]
Park, J. H., et al. (2021). 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses?. Frontiers in Plant Science, 12, 649920. [Link]
Scalschi, L., et al. (2024). Unraveling the Role of 12-cis-Oxo-Phytodienoic Acid in the Wound Response of Arabidopsis thaliana: Insights from Transcriptomic and Complementation Studies. bioRxiv. [Link]
D'Auria, J. C., et al. (2021). The In Vitro Interaction of 12-Oxophytodienoic Acid and Related Conjugated Carbonyl Compounds with Thiol Antioxidants. Antioxidants, 10(3), 481. [Link]
Knieper, M., et al. (2022). The competitive interplay of 12-oxophytodienoic acid (OPDA), protein thiols and glutathione. bioRxiv. [Link]
Wang, Z., et al. (2021). A simple liquid extraction for simultaneous determination of 12 opioid ligands in plasma by LC-MS/MS. Analytical Methods, 13(3), 329-337. [Link]
López-Cobo, A., et al. (2021). Development of an Innovative Pressurized Liquid Extraction Procedure by Response Surface Methodology to Recover Bioactive Compounds from Carao Tree Seeds. Foods, 10(2), 409. [Link]
Tsuji, H., et al. (2021). Liquid–liquid phase separation of florigen activation complex induces flowering. bioRxiv. [Link]
Hayashi, K., et al. (2012). Overcoming the Difficulties in Collecting Apoplastic Fluid from Rice Leaves by the Infiltration-Centrifugation method. Plant and Cell Physiology, 53(7), 1323-1330. [Link]